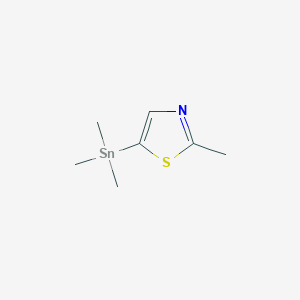

2-Methyl-5-(trimethylstannyl)thiazole

Description

2-Methyl-5-(trimethylstannyl)thiazole is an organotin-containing heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 2 and a trimethylstannyl (-Sn(CH₃)₃) group at position 3. The trimethylstannyl moiety confers unique reactivity, making this compound valuable in organometallic chemistry, particularly in cross-coupling reactions such as the Stille reaction, which facilitates carbon-carbon bond formation .

Properties

Molecular Formula |

C7H13NSSn |

|---|---|

Molecular Weight |

261.96 g/mol |

IUPAC Name |

trimethyl-(2-methyl-1,3-thiazol-5-yl)stannane |

InChI |

InChI=1S/C4H4NS.3CH3.Sn/c1-4-5-2-3-6-4;;;;/h2H,1H3;3*1H3; |

InChI Key |

KBPKVLILPAUOPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)[Sn](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Organotin Substituents

5-Methyl-2-(tri-n-butylstannyl)thiazole

- Molecular Formula : C₁₆H₃₁NSSn

- Molecular Weight : 388.2 g/mol

- Key Differences : The tri-n-butylstannyl group (-Sn(C₄H₉)₃) increases steric bulk and lipophilicity compared to the trimethylstannyl group. This reduces reactivity in cross-coupling reactions but enhances stability during storage .

- Applications : Used as a reagent in synthetic organic chemistry for constructing complex molecules via Stille coupling.

2-(Methylthio)-5-(tributylstannyl)thiazole

- Molecular Formula : C₁₆H₃₁NS₂Sn

- Molecular Weight : 420.26 g/mol

- Key Differences : The methylthio (-SMe) group at position 2 introduces electron-withdrawing effects, altering the electronic profile of the thiazole ring. This may influence regioselectivity in reactions compared to the methyl-substituted analog .

Comparative Data Table: Organotin Thiazoles

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Properties |

|---|---|---|---|---|

| 2-Methyl-5-(trimethylstannyl)thiazole | C₇H₁₂NSSn | ~290 | -CH₃ (2), -Sn(CH₃)₃ (5) | High reactivity, moderate stability |

| 5-Methyl-2-(tri-n-butylstannyl)thiazole | C₁₆H₃₁NSSn | 388.2 | -CH₃ (5), -Sn(C₄H₉)₃ (2) | Lower reactivity, higher stability |

| 2-(Methylthio)-5-(tributylstannyl)thiazole | C₁₆H₃₁NS₂Sn | 420.26 | -SMe (2), -Sn(C₄H₉)₃ (5) | Electron-deficient ring, toxic |

Non-Tin Thiazole Derivatives

2-Methyl-5-(2-hydroxyethyl)thiazole

- Molecular Formula: C₆H₉NOS

- Molecular Weight : 143.2 g/mol

- Key Differences : The hydroxyethyl group increases hydrophilicity, making this compound more suitable for aqueous-phase reactions or drug delivery systems compared to lipophilic stannyl analogs .

5-Ethyl-2-methylthiazole

- Molecular Formula : C₆H₉NS

- Molecular Weight : 127.2 g/mol

- Key Differences : Simpler alkyl substituents result in lower molecular weight and reduced steric hindrance, favoring applications in fragrance or agrochemical industries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.